

# A Comparative Guide to IDH1 Inhibitors: BAY-1436032 and Ivosidenib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BAY-1436032 |           |
| Cat. No.:            | B15617696   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1): **BAY-1436032** and ivosidenib (Tibsovo®). Mutations in the IDH1 enzyme are a critical driver in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which disrupts normal cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis.[3][4][5] Both **BAY-1436032** and ivosidenib are small molecule inhibitors designed to target these mutant IDH1 enzymes, reduce 2-HG levels, and thereby induce differentiation of malignant cells.[1][6]

#### **Mechanism of Action**

Both ivosidenib and **BAY-1436032** are potent and selective inhibitors of the mutated IDH1 enzyme.[4][7] Wild-type IDH1 converts isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG), a key component of the Krebs cycle.[3] However, mutated IDH1 gains a neomorphic function, converting  $\alpha$ -KG to the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] Elevated levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, leading to hypermethylation of DNA and histones, which in turn blocks cellular differentiation and promotes cancer cell proliferation.[5][8]

Ivosidenib and **BAY-1436032** specifically bind to the mutant IDH1 enzyme, inhibiting its activity and leading to a significant reduction in 2-HG levels.[3][6][8] This restoration of normal  $\alpha$ -KG levels allows for the proper functioning of  $\alpha$ -KG-dependent dioxygenases, leading to the reversal of the hypermethylation phenotype and subsequent differentiation of cancer cells.[4][8]



While both drugs share this primary mechanism, **BAY-1436032** is described as a "pan-mutant-IDH1 inhibitor," suggesting activity against a broader range of IDH1 mutations.[6][7] Ivosidenib is known to be effective against R132H and R132C mutations.[4][9]

# Preclinical and Clinical Performance: A Comparative Overview

Direct head-to-head clinical trials comparing **BAY-1436032** and ivosidenib are not yet available. However, by examining data from their respective preclinical and clinical studies, we can draw objective comparisons of their efficacy and safety profiles across different cancer types.

### **Acute Myeloid Leukemia (AML)**

Both inhibitors have shown activity in AML patients with IDH1 mutations.

Table 1: Comparison of Clinical Trial Data in IDH1-Mutant AML



| Parameter                                                            | BAY-1436032<br>(Phase I)[10][11]                | Ivosidenib (Phase I,<br>Relapsed/Refractor<br>y)[9][12] | Ivosidenib + Azacitidine (Phase III, Newly Diagnosed)[13][14]        |
|----------------------------------------------------------------------|-------------------------------------------------|---------------------------------------------------------|----------------------------------------------------------------------|
| Overall Response<br>Rate (ORR)                                       | 15% (4/27)                                      | 41.6%                                                   | 62%                                                                  |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 1 CRp, 1 PR, 2 MLFS                             | 30.4%                                                   | 53% (CR/CRh)                                                         |
| Median Duration of Response                                          | Responding subjects:<br>6.0 months              | 6.5 months                                              | 22.1 months                                                          |
| Median Overall<br>Survival (OS)                                      | Not Reported                                    | 8.8 months                                              | 24.0 months                                                          |
| Key Adverse Events<br>(Grade ≥3)                                     | Not specified in detail, but well-tolerated[10] | Febrile neutropenia,<br>anemia,<br>thrombocytopenia[9]  | QT prolongation,<br>differentiation<br>syndrome,<br>leukocytosis[13] |

CRp: Complete remission with incomplete platelet recovery; PR: Partial response; MLFS: Morphologic leukemia-free state.

Preclinical studies with **BAY-1436032** in patient-derived xenograft (PDX) models of IDH1 mutant AML demonstrated its ability to deplete AML cells, prolong survival, and inhibit leukemia stem cell self-renewal.[8] Combination studies of **BAY-1436032** with azacitidine also showed synergistic activity in inhibiting leukemia stem cells.[5]

## **Solid Tumors**

Both drugs have also been investigated in solid tumors, particularly glioma and cholangiocarcinoma.

Table 2: Comparison of Clinical Trial Data in IDH1-Mutant Solid Tumors



| Parameter                          | BAY-1436032 (Phase I,<br>Solid Tumors)[15][16]                                                           | Ivosidenib (Phase III,<br>Cholangiocarcinoma -<br>ClarIDHy)[17][18] |
|------------------------------------|----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| Tumor Types                        | Lower Grade Glioma (LGG),<br>Glioblastoma, Intrahepatic<br>Cholangiocarcinoma, others                    | Advanced<br>Cholangiocarcinoma                                      |
| Objective Response Rate (ORR)      | 11% in LGG (1 CR, 3 PRs)                                                                                 | Not the primary endpoint, but disease control rate was 53%          |
| Progression-Free Survival<br>(PFS) | Not Reported as primary endpoint                                                                         | Median: 2.7 months (vs. 1.4 months for placebo)                     |
| Overall Survival (OS)              | Not Reported as primary endpoint                                                                         | Median: 10.3 months (vs. 7.5 months for placebo)                    |
| Key Adverse Events (Grade<br>≥3)   | Generally well-tolerated; one instance of grade 4 lipase increase and one grade 3 maculopapular rash[15] | Ascites, increased blood bilirubin, anemia[18]                      |

Preclinical data for **BAY-1436032** showed its efficacy in patient-derived glioma and intrahepatic cholangiocarcinoma models, with evidence of blood-brain barrier penetration.[2][15]

# **Pharmacokinetics and Dosing**

Table 3: Pharmacokinetic and Dosing Comparison



| Parameter                 | BAY-1436032[10][15]                                                                  | lvosidenib[9][19]                                           |
|---------------------------|--------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Administration            | Oral, twice daily                                                                    | Oral, once daily                                            |
| Half-life                 | Relatively short                                                                     | Not explicitly stated, but reaches steady state in ~14 days |
| Metabolism                | Not detailed in provided searches                                                    | Oxidative metabolism is the major elimination pathway       |
| Dosing in Clinical Trials | 150–1,500 mg twice daily<br>(solid tumors)[15]; 300-1500<br>mg twice-daily (AML)[10] | 500 mg daily                                                |

## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies cited in the reviewed literature.

#### In Vitro Inhibition and Cell-Based Assays

- Enzyme Inhibition Assays: The inhibitory activity of BAY-1436032 was tested against various IDH1-R132X mutants in vitro, demonstrating double-digit nanomolar potency.[2] A study comparing multiple IDH1 inhibitors, including BAY-1436032 and ivosidenib, used 1H NMR spectroscopy to assess their inhibitory strength against IDH1 R132H.[20]
- Cellular 2-HG Inhibition: The ability of the inhibitors to reduce intracellular 2-HG production was measured in patient-derived and engineered cell lines expressing different IDH1 mutants.[7][21] For BAY-1436032, IC50 values for 2-HG inhibition in mouse hematopoietic cells expressing IDH1R132H or IDH1R132C were 60 nM and 45 nM, respectively.[21]
- Colony Formation Assays: The effect on the proliferation of primary human AML cells was assessed using colony-forming cell (CFC) assays in methylcellulose.[8][21] BAY-1436032 inhibited colony growth of IDH1-mutant AML cells by 50% at a concentration of 0.1 μM, while not affecting IDH1 wild-type cells at concentrations up to 100 μM.[21]

#### In Vivo Preclinical Studies



- Patient-Derived Xenograft (PDX) Models: The in vivo efficacy of BAY-1436032 was
  evaluated in PDX models of human IDH1 mutant AML.[8] NSG mice were transplanted with
  primary AML cells and treated with the inhibitor or vehicle. Efficacy was assessed by
  monitoring peripheral blood for human AML cells, overall survival, and leukemia stem cell
  frequency through limiting dilution transplantation experiments.[8] Similar models were used
  for solid tumors like glioma and cholangiocarcinoma.[2]
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between drug exposure and 2-HG inhibition was analyzed in mIDH1 xenograft mouse models.[8][19] This involved measuring drug concentrations in plasma and tumor tissue and correlating them with changes in 2-HG levels.[19]

#### **Clinical Trial Methodologies**

- Dose Escalation and Expansion Cohorts: Phase I trials for both BAY-1436032 and ivosidenib
  utilized a dose-escalation design to determine the maximum tolerated dose (MTD) and
  recommended Phase II dose, followed by dose-expansion cohorts in specific patient
  populations.[12][15]
- Efficacy and Safety Endpoints: Primary efficacy endpoints in AML trials included overall
  response rate (ORR), complete remission (CR) rate, and duration of response.[9][10][12] In
  solid tumor trials, progression-free survival (PFS) and overall survival (OS) were key
  endpoints.[17][18] Safety was assessed by monitoring treatment-emergent adverse events
  (TEAEs).[15][18]
- Biomarker Analysis: Plasma and tumor levels of 2-HG were measured to assess target engagement and pharmacodynamic effects of the inhibitors.[10][15]

## **Signaling Pathways and Experimental Workflows**





#### Click to download full resolution via product page



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ivosidenib Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 6. Facebook [cancer.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ivosidenib, New IDH1 Inhibitor, Elicits Complete Response in Relapsed Acute Myeloid Leukemia Personalized Medicine in Oncology [personalizedmedonc.com]
- 13. ashpublications.org [ashpublications.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. targetedonc.com [targetedonc.com]



- 19. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Comparative Guide to IDH1 Inhibitors: BAY-1436032 and Ivosidenib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617696#bay-1436032-versus-other-idh1-inhibitors-like-ivosidenib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com